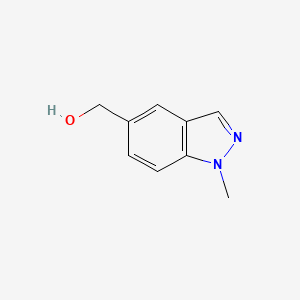

(1-Methyl-1H-indazol-5-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJENREUJHTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657126 | |

| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-11-9 | |

| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Medicinal Chemistry

Introduction: The Significance of the Indazole Scaffold and the Role of (1-Methyl-1H-indazol-5-YL)methanol

The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to the development of numerous therapeutic agents. Since the introduction of the anti-inflammatory drug Benzydamine in 1966, the indazole core has been a focal point for drug discovery, yielding successful treatments for cancer and chemotherapy-induced nausea.[1] The versatility of this scaffold allows for the synthesis of a multitude of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

This compound (CAS No: 1092961-11-9) is a key derivative within this important class of compounds. Its structure features a methyl group at the N1 position of the indazole ring and a hydroxymethyl group at the 5-position. This compound is typically a white to off-white solid and is primarily utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] The hydroxymethyl group, in particular, provides a reactive handle for further chemical modifications, making it a valuable building block for drug discovery and development professionals.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been established.

| Property | Value | Source |

| CAS Number | 1092961-11-9 | |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White to off-white solid | [1] |

| Storage | Sealed in dry, Room Temperature |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be inferred from the synthesis of structurally related compounds. The reduction of a corresponding aldehyde or ester is a common and effective method for the preparation of such alcohols.

Illustrative Synthetic Protocol: Reduction of an Imidazole Carboxaldehyde

The following protocol details the synthesis of a related compound, (1-methyl-1H-imidazol-5-yl)methanol, and illustrates a potential synthetic strategy that could be adapted for the synthesis of this compound from its corresponding aldehyde precursor.

Reaction Scheme:

A potential reduction pathway to a related alcohol.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the stirred suspension. The amount of reducing agent should be in slight excess (typically 1.5-2 equivalents).

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

-

Workup and Extraction: Filter the resulting mixture to remove inorganic salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure alcohol.

Disclaimer: This is a general protocol for a related compound. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While the actual spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.

-

Hydroxymethyl Protons: A singlet or a multiplet for the -CH₂OH protons, the chemical shift of which can be variable and dependent on the solvent and concentration.

-

N-Methyl Protons: A sharp singlet for the N-CH₃ protons, typically appearing in the upfield region of the spectrum.

-

Hydroxyl Proton: A broad singlet for the -OH proton, which may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: A series of signals in the downfield region (typically 110-150 ppm) corresponding to the carbon atoms of the indazole ring.

-

Hydroxymethyl Carbon: A signal for the -CH₂OH carbon, typically in the range of 50-70 ppm.

-

N-Methyl Carbon: A signal for the N-CH₃ carbon, appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the C-H stretching vibrations of the methyl and methylene groups.

-

C=C and C=N Stretch: Absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the indazole ring.

-

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, halides, or ethers, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.

Synthetic utility of this compound.

The indazole core, decorated with various functionalities derived from this compound, can be incorporated into lead compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data for this compound is not available, general guidelines for handling chemical reagents should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin Protection: A lab coat should be worn to protect the skin.

General Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) provided by the supplier for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile synthetic intermediate that plays a crucial role in the exploration of the chemical space around the medicinally important indazole scaffold. While a comprehensive dataset of its physicochemical and toxicological properties is yet to be established in the public domain, its utility as a building block in drug discovery is evident. This guide provides a foundational understanding of its known properties, potential synthetic applications, and necessary handling precautions, serving as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.

References

-

(1-methyl-1H-indazol-3-yl)methanol - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

-

(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

(1H-Indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

(1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

(5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H-Indole, 5-methyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).

-

Interpreting IR Spectra - YouTube. (2014, March 24). Retrieved January 19, 2026, from [Link]

-

(1-METHYL-1H-INDAZOL-3-YL)METHANOL Eight Chongqing Chemdad Co. (n.d.). Retrieved January 19, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 19, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methanol | CH3OH | CID 887 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704) - NP-MRD. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-5-YL)methanol (CAS Number: 1092961-11-9) is a pivotal heterocyclic building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde, and an exploration of its significant role as a key intermediate in the development of targeted therapeutics, such as protein kinase inhibitors. This document is intended to serve as an essential resource for scientists engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is of immense interest in pharmaceutical sciences. This scaffold's unique structural and electronic properties allow it to interact with a wide array of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and notably, anticancer treatments.[2] A number of commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, highlighting its importance in the design of potent and selective kinase inhibitors.[2]

This compound serves as a crucial functionalized intermediate within this esteemed class of compounds. The presence of a methyl group at the N1 position and a reactive hydroxymethyl group at the C5 position provides two key points for synthetic elaboration, enabling the construction of complex molecular architectures required for targeted drug action.[1] This guide will delve into the essential technical details of this valuable compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092961-11-9 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Typically a white to off-white solid | [1] |

| Purity | ≥95% (as commercially available) | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Note on Spectroscopic Data: As of the writing of this guide, experimentally validated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain. Researchers are advised to perform full characterization upon synthesis or acquisition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The toxicological properties of this specific compound have not been fully investigated.[2]

-

General Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapor.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

First Aid: In case of skin contact, wash immediately with generous amounts of running water. For eye contact, rinse with clean, running water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any irritation or symptoms persist.[2]

Synthesis Protocol: A Validated Approach

The most direct and widely accepted method for the synthesis of this compound is the chemoselective reduction of the corresponding aldehyde, 1-methyl-1H-indazole-5-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol is a mild, efficient, and highly reliable reagent for this transformation, offering excellent yields and operational simplicity.[4][5]

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for several reasons. NaBH₄ is chemoselective for aldehydes and ketones, meaning it will not reduce other potentially present functional groups on more complex substrates.[4] It is also significantly safer to handle as it can be used in protic solvents like methanol and is less reactive with atmospheric moisture.

-

Solvent System: Methanol serves as an excellent solvent for both the starting aldehyde and the NaBH₄ reagent. Furthermore, the protic nature of methanol facilitates the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.[6]

-

Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic reaction upon addition of the hydride reagent, ensuring a controlled reaction rate and minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Detailed, Step-by-Step Methodology

Materials:

-

1-methyl-1H-indazole-5-carbaldehyde

-

Anhydrous Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (approximately 5 mL per gram of starting aldehyde) to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (20 mL per gram of starting aldehyde) and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The hydroxymethyl group is a convenient handle for further chemical transformations, such as oxidation to an aldehyde, conversion to a leaving group (e.g., a halide) for nucleophilic substitution, or etherification.

Intermediate for Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for drug development.[2] The indazole scaffold is particularly effective at targeting the ATP-binding pocket of many kinases.[7][8]

This compound serves as a key building block for constructing libraries of indazole-based compounds for screening as kinase inhibitors. The hydroxymethyl group can be elaborated into various side chains designed to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity. This adaptability makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[2]

Role in Kinase Signaling Pathways

Many indazole-based inhibitors target pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[7] This pathway regulates cell proliferation, survival, and metabolism and is frequently hyperactivated in tumors. By inhibiting a key kinase in this cascade, indazole-containing drugs can effectively halt tumor progression.

Caption: Simplified PI3K/AKT signaling pathway targeted by indazole-based inhibitors.

Potential Role in Niraparib Synthesis

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[9] While multiple synthetic routes to Niraparib exist, several patents allude to the use of functionalized indazole intermediates in its construction.[10][11] Given its structure, this compound represents a plausible precursor or a close structural analog to intermediates used in the synthesis of Niraparib and other PARP inhibitors. Its utility in this context underscores its importance for the production of cutting-edge cancer therapeutics.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its robust and straightforward synthesis, combined with the proven biological relevance of its indazole core, makes it an invaluable tool for medicinal chemists and drug development professionals. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase. This guide provides the foundational and practical knowledge necessary to effectively utilize this compound in advancing the frontiers of drug discovery.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][2]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Royal Society of Chemistry. Retrieved from [Link][12]

-

Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (2018, February 6). Patsnap Eureka. Retrieved from [Link][13]

-

A kind of synthetic method for preparing Niraparib. (2017, October 10). Google Patents. Retrieved from [10]

-

Production of Niraparib using Imine Reductases. (n.d.). Research Explorer. Retrieved from [Link][11]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link][14]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link][3]

-

(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450. (n.d.). PubChem. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

-

Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005, May 4). CORE. Retrieved from [Link]

-

Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (n.d.). Sciendo. Retrieved from [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. (n.d.). SciSpace. Retrieved from [Link]

-

Physical Properties of Pure Methanol. (n.d.). Methanex Corporation. Retrieved from [Link]

-

L-Valinol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]

- 4. unn.edu.ng [unn.edu.ng]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Best Niraparib Intermediate CAS No. 1171197-20-8 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methyl-1H-indazol-5-YL)methanol molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of (1-Methyl-1H-indazol-5-YL)methanol

Abstract

This compound, a key heterocyclic compound, represents a significant building block within the landscape of medicinal chemistry and materials science. Its structural framework, centered on the indazole nucleus, is a "privileged scaffold" frequently incorporated into a wide array of biologically active agents.[1] This technical guide provides a comprehensive examination of the molecule's structure, elucidated through an analysis of its core components and predictive spectroscopic signatures. Furthermore, it details a robust and validated synthetic methodology, explores its critical applications as a versatile chemical intermediate in drug discovery, and outlines essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecule.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[2] Derivatives of this scaffold are known to exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][3][4] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise tuning of molecular properties to achieve high-affinity interactions with various biological targets.

This compound (CAS No: 1092961-11-9) is a prime example of a functionalized indazole building block.[5] The presence of the N-methyl group prevents tautomerization and provides a fixed substitution pattern, while the hydroxymethyl (-CH₂OH) group at the 5-position serves as a crucial reactive handle for synthetic elaboration, enabling its integration into more complex molecular architectures.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1092961-11-9 | [5] |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | [5][6] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| Purity | ≥95-97% (Commercially Available) | [5][6] |

| Storage | Store sealed in a dry, cool (2-8°C) environment | [5] |

Elucidation of the Molecular Structure

The structure of this compound is defined by its N-methylated indazole core and the C5-substituted methanol group. The methylation at the N1 position of the pyrazole ring is thermodynamically favored and directs the regiochemistry of subsequent reactions.

Caption: Annotated structure of this compound.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at C3 will likely be the most downfield singlet. Protons at C4, C6, and C7 will show characteristic doublet or singlet patterns depending on their coupling.

-

Methylene Protons (-CH₂OH, 2H): A singlet around 4.5-4.8 ppm.

-

Methyl Protons (-NCH₃, 3H): A sharp singlet around 3.8-4.1 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (7C): Seven distinct signals in the aromatic region (~100-145 ppm).

-

Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

-

Methyl Carbon (-NCH₃): A signal around 30-35 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1000-1200 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 162.19. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₁₀N₂O.

-

Synthetic Strategies and Methodologies

The most efficient and common synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 1-Methyl-1H-indazole-5-carbaldehyde. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Retrosynthetic Analysis

The retrosynthetic pathway identifies the aldehyde as the key precursor, which can be synthesized from a suitably protected or functionalized indazole starting material.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol describes a self-validating system for the reduction of 1-Methyl-1H-indazole-5-carbaldehyde using sodium borohydride (NaBH₄).

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is selected over more powerful agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is a mild, selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic indazole ring. It is also significantly safer to handle due to its stability in protic solvents like methanol and its less violent reaction with water during workup.

-

Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent.[7] It also serves as a proton source to quench the intermediate borate ester complex.

-

Workup: The reaction is quenched with water to destroy any excess NaBH₄. Extraction with a suitable organic solvent (e.g., ethyl acetate) isolates the product from inorganic salts. A final brine wash ensures the removal of residual water from the organic phase.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-indazole-5-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a crucial intermediate for building molecular complexity. Its value lies in the reactivity of the primary alcohol.

-

Synthetic Handle: The hydroxymethyl group is a versatile functional group that can be readily converted into other functionalities:

-

Oxidation: Can be oxidized back to the aldehyde or further to a carboxylic acid.

-

Esterification/Etherification: Can be reacted with acids or alkyl halides to form esters and ethers, respectively, which are common linkages in drug molecules.

-

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based substituents.

-

This versatility allows chemists to use this compound as a scaffold to explore the structure-activity relationship (SAR) of new chemical entities, systematically modifying the molecule to optimize its therapeutic properties.

Sources

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. chemscene.com [chemscene.com]

- 7. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-indazol-5-YL)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to (1-Methyl-1H-indazol-5-YL)methanol, a key building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and targeted functionalization at the 5-position is crucial for the development of novel therapeutics. This document details a three-step synthesis commencing with the esterification of 1H-indazole-5-carboxylic acid, followed by a regioselective N-methylation, and concluding with the reduction of the ester to the desired primary alcohol. Each synthetic step is accompanied by a detailed experimental protocol, causality behind procedural choices, and in-depth characterization of the intermediates and the final product. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry, are discussed to ensure a self-validating framework for researchers.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. Since the advent of the anti-inflammatory agent Benzydamine, the indazole nucleus has been extensively explored, leading to the development of numerous therapeutic agents. This scaffold's unique electronic and steric properties allow for diverse interactions with a wide range of biological targets, resulting in compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

This compound, in particular, serves as a pivotal intermediate in the synthesis of more complex bioactive molecules. The presence of a reactive hydroxymethyl group at the C-5 position, combined with the N-methylation that can influence solubility and metabolic stability, makes this compound a valuable synthon for creating libraries of potential drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical roadmap for the synthesis and rigorous characterization of this important molecule.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations. Each step is designed to produce high yields and facilitate straightforward purification.

Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 1H-Indazole-5-carboxylic Acid

The initial step involves the Fischer esterification of 1H-indazole-5-carboxylic acid to its corresponding methyl ester. This acid-catalyzed reaction is a classic and efficient method for converting carboxylic acids to esters.

Reaction:

Caption: Esterification of 1H-indazole-5-carboxylic acid.

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate [1]

-

Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

-

Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.

Expertise & Experience: The use of concentrated sulfuric acid as a catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Step 2: N-Methylation of Methyl 1H-indazole-5-carboxylate

The regioselective methylation of the indazole ring at the N1 position is a critical step. Alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. However, by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF), the N1-deprotonated indazole anion is preferentially formed, which then reacts with the methylating agent (methyl iodide).

Reaction:

Caption: N-Methylation of methyl 1H-indazole-5-carboxylate.

Protocol 2: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 1-methyl-1H-indazole-5-carboxylate.

Trustworthiness: The N1 isomer is generally the thermodynamically more stable product. The use of NaH in THF has been shown to favor the formation of the N1-alkylated product for indazoles bearing electron-withdrawing groups. Careful monitoring by TLC is essential to ensure complete consumption of the starting material and to distinguish between the N1 and N2 isomers, which typically have different Rf values.

Step 3: Reduction of Methyl 1-methyl-1H-indazole-5-carboxylate

The final step is the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reagent is highly effective for this transformation.

Reaction:

Caption: Reduction of the methyl ester to the primary alcohol.

Protocol 3: Synthesis of this compound

-

To a stirred solution of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Authoritative Grounding: The mechanism of LiAlH₄ reduction of esters involves the delivery of two hydride ions to the carbonyl carbon. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, which is then rapidly reduced by a second equivalent of LiAlH₄ to the corresponding alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.

Characterization Data

Rigorous characterization of the intermediates and the final product is essential to confirm their identity and purity. The following tables summarize the expected analytical data.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl 1H-indazole-5-carboxylate | C₉H₈N₂O₂ | 176.17 | Light yellow to brown solid |

| Methyl 1-methyl-1H-indazole-5-carboxylate | C₁₀H₁₀N₂O₂ | 190.19 | Off-white to yellow solid |

| This compound | C₉H₁₀N₂O | 162.19 | White to off-white solid |

Table 2: Expected Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Methyl 1H-indazole-5-carboxylate | ~13.4 (br s, 1H, NH), ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.5 (d, 1H), ~3.9 (s, 3H, OCH₃) | ~167, ~141, ~137, ~127, ~122, ~121, ~112, ~52 | 177 [M+H]⁺ |

| Methyl 1-methyl-1H-indazole-5-carboxylate | ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.6 (d, 1H), ~4.1 (s, 3H, NCH₃), ~3.9 (s, 3H, OCH₃) | ~167, ~140, ~135, ~128, ~123, ~122, ~110, ~52, ~35 | 191 [M+H]⁺ |

| This compound | ~8.0 (s, 1H), ~7.6 (d, 1H), ~7.4 (d, 1H), ~4.7 (s, 2H, CH₂OH), ~4.0 (s, 3H, NCH₃), ~1.9 (br s, 1H, OH) | ~140, ~134, ~133, ~125, ~121, ~109, ~64, ~35 | 163 [M+H]⁺, 145 [M-H₂O]⁺ |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration. The ¹H NMR signal for the NH and OH protons is exchangeable with D₂O.

Conclusion

This technical guide has outlined a reliable and reproducible three-step synthesis for this compound. The described protocols, grounded in established chemical principles, provide a clear path for obtaining this valuable synthetic intermediate in high purity. The detailed characterization data serves as a benchmark for researchers to validate their experimental outcomes. The availability of a robust synthetic route to this compound is anticipated to facilitate further exploration of the indazole scaffold in the pursuit of novel therapeutic agents.

References

Sources

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions, have cemented its role in the design of high-affinity ligands for a multitude of biological targets.[2][3] This guide provides a comprehensive analysis of the indazole moiety's role in drug discovery, moving from its fundamental physicochemical characteristics to its application in clinically approved therapeutics. We will explore its bioisosteric relationships, delve into its diverse therapeutic applications with a focus on oncology and kinase inhibition, detail key synthetic strategies, and present a case study in structure-activity relationship (SAR) optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the indazole scaffold in the creation of next-generation therapeutics.

The Indazole Scaffold: Structure, Properties, and Privileged Status

Indazole, or benzopyrazole, is an aromatic heterocyclic compound (C₇H₆N₂) that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The 1H-tautomer is thermodynamically more stable and is the predominant form in most physiological and synthetic contexts.[1][4]

The "privileged" status of the indazole scaffold stems from its proven ability to serve as a high-affinity ligand for numerous, distinct biological targets.[5] This versatility is rooted in its key structural features:

-

Hydrogen Bonding: The 1H-indazole contains an NH group that serves as a hydrogen bond donor and a pyridine-type nitrogen at the 2-position that acts as a hydrogen bond acceptor.[2] This dual capacity allows it to form multiple, high-affinity interactions within a target's binding pocket, often mimicking the interactions of endogenous ligands.

-

Aromaticity and Rigidity: The fused ring system is rigid and planar, which reduces the entropic penalty upon binding to a target protein, thereby contributing to higher affinity. Its 10 π-electron system confers significant aromatic stability.[6]

-

Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability to optimize drug-like characteristics.

This unique combination of features has led to the development of numerous successful drugs across various therapeutic areas.

Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold

| Drug Name | Target(s) | Therapeutic Area |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting |

| Benzydamine | Anti-inflammatory | Pain and Inflammation |

| Bendazac | Anti-inflammatory | Inflammation |

Data sourced from multiple references.[1][4][5][7][8][9]

The Strategic Role of Indazole as a Bioisostere

A cornerstone of the indazole scaffold's utility is its function as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity.[10] This strategy is pivotal for improving potency, selectivity, and pharmacokinetic profiles.

-

Bioisostere for Indole: Indazole is an excellent bioisostere for the naturally prevalent indole nucleus.[2] Like indole, it possesses an NH hydrogen bond donor. However, the additional nitrogen atom at the 2-position provides a hydrogen bond acceptor, which can lead to novel and often stronger interactions with the target protein, resulting in enhanced affinity.[2]

-

Bioisostere for Phenol and Catechol: The indazole ring is also an effective replacement for phenol.[2] Heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism compared to the parent phenol, often leading to improved metabolic stability and oral bioavailability.[2][11] This replacement can circumvent the formation of reactive metabolites associated with catechol moieties.[10]

Figure 1: Bioisosteric relationship of Indazole.

Therapeutic Applications: A Focus on Kinase Inhibition in Oncology

The indazole scaffold has demonstrated remarkable success in oncology, primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[9][12]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most indazole-based kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket of the enzyme. The indazole core typically serves as the "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site, while substituents on the indazole ring extend into adjacent hydrophobic pockets to confer potency and selectivity.

Figure 2: Inhibition of the VEGFR signaling pathway by Pazopanib.

Key Kinase Targets for Indazole Derivatives

Indazole-based compounds have been developed to inhibit a wide array of both tyrosine and serine/threonine kinases.[9][13]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): As demonstrated by Pazopanib and Axitinib, indazoles are highly effective at inhibiting VEGFR, a key driver of tumor angiogenesis.[5][14]

-

FGFR (Fibroblast Growth Factor Receptor): Overactivity of FGFR is linked to various cancers. Numerous indazole derivatives have been identified as potent FGFR inhibitors.[4][15]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Indazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases A and B.[4]

-

ROCK (Rho-associated protein kinase): Indazole derivatives have been identified as highly potent and selective ROCK inhibitors, with applications beyond cancer, including cardiovascular diseases.[13][16]

-

ERK (Extracellular signal-regulated kinase): The discovery of indazole amide-based ERK1/2 inhibitors highlights the scaffold's utility in targeting the MAPK/ERK pathway.[17]

Table 2: Representative Indazole-Based Kinase Inhibitors and Their Potency

| Compound Class | Target Kinase | Example IC₅₀ | Reference |

| 3-(pyrrolopyridin-2-yl)indazole | CHK1, CDK2 | 8.3 nM (HL60 cells) | [4] |

| 1H-indazol-3-amine | Bcr-Abl (T315I mutant) | 0.45 µM | [4] |

| 1H-indazole-5-carboxamides | Aurora A/B | 0.026 / 0.015 µM | [4] |

| 1H-indazole derivative | FGFR1 | 2.0 µM | [4] |

| Indazole Amide | ERK1/2 | Potent Inhibition | [17] |

| Indazole Arylsulfonamide | CCR4 (Allosteric) | Potent Antagonism | [18][19] |

Synthetic Strategies and Methodologies

The successful application of the indazole scaffold is underpinned by robust and versatile synthetic methodologies that allow for the controlled introduction of diverse substituents. Modern techniques like microwave-assisted synthesis and flow chemistry are accelerating the creation of indazole libraries.[5]

General Synthetic Workflow

The synthesis of complex indazole derivatives typically follows a logical workflow from starting materials to the final, purified compound, with rigorous analytical validation at each stage.

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Indazole Derivatives [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 12. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. innovatpublisher.com [innovatpublisher.com]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-5-YL)methanol has emerged as a pivotal synthetic intermediate, most notably in the construction of complex pharmaceutical agents such as the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides a comprehensive technical overview of the synthesis, characterization, and critical applications of this versatile building block. We will delve into the strategic considerations behind a viable multi-step synthetic pathway, offering detailed experimental protocols and exploring the chemical principles that underpin each transformation. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and process development, facilitating the efficient and safe production of this key intermediate.

Introduction: The Significance of the Indazole Scaffold and this compound

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. This compound, a key derivative, serves as a crucial precursor in the synthesis of Niraparib, a leading therapeutic for certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1] The strategic placement of the hydroxymethyl group at the C5 position provides a reactive handle for subsequent elaborations, making its efficient synthesis a topic of significant interest.

This guide will present a logical and field-proven synthetic route to this compound, starting from commercially available precursors. We will dissect each synthetic step, providing not only a detailed protocol but also the underlying chemical rationale for the choice of reagents and conditions.

A Multi-Step Synthetic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway is designed for scalability and control, ensuring high purity of the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: N-Methylation and Fischer Esterification of 1H-Indazole-5-carboxylic Acid

The initial step involves the simultaneous N-methylation and esterification of 1H-indazole-5-carboxylic acid. This transformation is crucial for introducing the N-methyl group and converting the carboxylic acid to an ester, which is more amenable to reduction.

Causality behind Experimental Choices:

-

N-Methylation: The choice of methyl iodide (CH₃I) as the methylating agent and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) provides a reliable method for the N-alkylation of the indazole ring. The carbonate base is sufficiently strong to deprotonate the indazole nitrogen, facilitating nucleophilic attack on the methyl iodide.

-

Fischer Esterification: Following the N-methylation, a classical Fischer esterification is employed. The use of methanol as both the solvent and the reactant, with a strong acid catalyst like sulfuric acid (H₂SO₄), drives the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Synthesis of Methyl 1-Methyl-1H-indazole-5-carboxylate

-

To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methylated carboxylic acid.

-

Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Primary Alcohol

The second and final step is the reduction of the methyl ester to the corresponding primary alcohol, this compound.

Causality behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4] Its high reactivity necessitates careful handling and anhydrous conditions. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1092961-11-9 |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): Predicted values based on analogous structures: 8.0-8.1 (s, 1H, indazole-H3), 7.8-7.9 (s, 1H, indazole-H4), 7.4-7.5 (d, 1H, indazole-H7), 7.2-7.3 (d, 1H, indazole-H6), 4.8-4.9 (s, 2H, -CH₂OH), 4.0-4.1 (s, 3H, N-CH₃), 1.6-1.8 (br s, 1H, -OH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): Predicted values based on analogous structures: 140-141 (C), 135-136 (C), 133-134 (CH), 125-126 (C), 122-123 (CH), 120-121 (CH), 109-110 (CH), 64-65 (-CH₂OH), 33-34 (N-CH₃).

Note: Actual experimental NMR data should be acquired for definitive structural confirmation.

Application as a Synthetic Intermediate: The Path to Niraparib

This compound is a key precursor in the synthesis of Niraparib. The next logical step in this synthetic sequence is the conversion of the primary alcohol to a more reactive leaving group, typically a halide, to facilitate subsequent nucleophilic substitution.

Caption: Conversion of the title compound to a key Niraparib precursor.

Conversion to 5-(Chloromethyl)-1-methyl-1H-indazole

The hydroxyl group of this compound can be readily converted to a chloride using thionyl chloride (SOCl₂).

Causality behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole

-

Dissolve this compound (1.0 eq) in an anhydrous chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture onto ice.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(chloromethyl)-1-methyl-1H-indazole.

This chlorinated intermediate is then poised for reaction with the appropriate amine fragment to continue the synthesis of Niraparib.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Reagent-Specific Hazards:

-

Methyl Iodide: Is a known carcinogen and is toxic. Handle with extreme care in a fume hood.

-

Lithium Aluminum Hydride: Is highly reactive with water and can ignite upon contact with moisture. Handle under an inert atmosphere and use appropriate quenching procedures.

-

Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases. Handle with care in a fume hood.

Always consult the Safety Data Sheets for all reagents used in the synthesis before commencing any experimental work.

Conclusion

This compound is a strategically important intermediate in the synthesis of Niraparib and potentially other bioactive molecules. The synthetic route outlined in this guide, proceeding through N-methylation, esterification, and reduction, offers a robust and scalable method for its preparation. A thorough understanding of the chemical principles governing each step, coupled with stringent adherence to safety protocols, is paramount for the successful and safe synthesis of this valuable compound. This guide provides the foundational knowledge and practical protocols to empower researchers in their drug discovery and development endeavors.

References

- Afine Chemicals Limited. (n.d.). NIRAPARIB INTERMEDIATE CAS No. 138229-59-1 Pharmaceutical Intermediates.

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 5-(Chloromethyl)-1-methyl-1H-indazole. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. methanex.com [methanex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characterization of (1-Methyl-1H-indazol-5-YL)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound (1-Methyl-1H-indazol-5-YL)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to this molecule. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the spectroscopic signature of derivatives like this compound, a key synthetic intermediate, is paramount for unambiguous structural confirmation and purity assessment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring system, the methylene protons of the methanol group, and the methyl protons on the nitrogen atom. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indazole derivatives.[2][3][4][5][6]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.9 | s | - |

| H-7 | ~7.7 | d | ~8.5 |

| H-4 | ~7.6 | s | - |

| H-6 | ~7.3 | dd | ~8.5, ~1.5 |

| -CH₂OH | ~4.8 | s | - |

| N-CH₃ | ~4.1 | s | - |

| -OH | Variable | br s | - |

Causality behind Assignments:

-

The proton at the C-3 position is expected to be a singlet due to the absence of adjacent protons.

-

The protons on the benzene ring (H-4, H-6, and H-7) will show characteristic splitting patterns based on their ortho and meta relationships.

-

The methylene protons of the hydroxymethyl group are expected to appear as a singlet, as are the protons of the N-methyl group.

-

The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration and will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | ~140 |

| C-3a | ~135 |

| C-5 | ~132 |

| C-3 | ~130 |

| C-7 | ~125 |

| C-6 | ~122 |

| C-4 | ~110 |

| -CH₂OH | ~65 |

| N-CH₃ | ~35 |

Causality behind Assignments:

-

The quaternary carbons of the fused ring system (C-3a and C-7a) are expected to appear in the downfield region of the aromatic spectrum.

-

The carbon bearing the hydroxymethyl group (C-5) will be deshielded compared to the other aromatic carbons.

-

The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60-70 ppm.

-

The N-methyl carbon will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[7][8] The choice of solvent can influence chemical shifts, so consistency is key.[7][8]

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[7][8]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Workflow for NMR Data Acquisition and Analysis:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-1H-indazol-5-YL)methanol